4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-2-27-16-11-23(14-7-3-12(19)4-8-14)22-17(16)18(24)21-13-5-9-15(10-6-13)28(20,25)26/h3-11H,2H2,1H3,(H,21,24)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVMBHGQBGEHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is commonly assembled via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate (a key intermediate in related syntheses) can be prepared by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions. Modifications to this method include using microwave-assisted synthesis to improve reaction efficiency.
Introduction of the 4-Fluorophenyl Group
Aryl substitution at the pyrazole N1 position is achieved through nucleophilic aromatic substitution or transition metal-catalyzed coupling. Patent WO2020118597A1 describes the use of 3,6-dihydro-2H-pyran-4-carbonitrile in acetonitrile or toluene with potassium carbonate as a base to introduce aryl groups. Adapting this method, 4-fluorophenylboronic acid could be employed in a Suzuki-Miyaura coupling to functionalize the pyrazole intermediate.
Ethoxy Group Incorporation
Ethoxylation at the pyrazole C4 position is typically performed using ethyl bromide or diethyl sulfate in the presence of a base such as potassium hydroxide. Solvent selection (e.g., DMF or DMSO) critically influences yield, with polar aprotic solvents favoring nucleophilic substitution.
Sulfamoylphenyl Coupling
The final step involves coupling the pyrazole-3-carboxylic acid derivative with 4-sulfamoylaniline. A two-step protocol is often utilized:
- Ester hydrolysis : The ethyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture.
- Amide bond formation : Carboxylic acid activation via HATU or EDC/HOBt, followed by reaction with 4-sulfamoylaniline in dichloromethane or DMF.
Optimization of Critical Reaction Parameters
Solvent and Base Selection for Pyrazole Functionalization
Data from analogous syntheses (Table 1) reveal solvent-dependent yields for ethoxy and aryl group installation:
| Step | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Aryl substitution | Toluene | K₂CO₃ | 80 | 78 | |
| Ethoxylation | DMF | KOH | 60 | 85 | |
| Amide coupling | DCM | DIPEA | RT | 92 |
Chiral Separation Challenges
When racemic intermediates form during pyrazole N1-arylation, chiral separation via supercritical fluid chromatography (SFC) or enzymatic resolution may be required. The patent WO2020118597A1 emphasizes SFC as a scalable method for resolving tetrahydropyran-containing analogs, suggesting its applicability here.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity when using optimized coupling conditions.
Scale-Up Considerations and Industrial Relevance
Cost-Effective Modifications
Byproduct Management
Common impurities include:
- Des-ethoxy analog : Formed via ethoxy group hydrolysis (controlled by limiting aqueous workup time).
- Di-arylated pyrazole : Minimized by using 1.1 equivalents of 4-fluorophenylboronic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties, particularly in the following areas:
1.1 Anticancer Activity
- Mechanism of Action : The compound has shown potential as an anticancer agent through its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrazole derivatives have been noted for their ability to target the Met kinase, leading to tumor stasis in preclinical models .
- Case Study : In a study involving a human gastric carcinoma xenograft model, a related compound demonstrated complete tumor stasis, indicating the potential effectiveness of pyrazole derivatives in cancer treatment .
1.2 Anti-inflammatory Effects
- Biological Activity : Compounds in the pyrazole class often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways .
- Research Findings : Research has shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, making them candidates for further development as anti-inflammatory agents .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of 4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and solubility |
| Fluorophenyl moiety | Increases potency against specific targets |
| Sulfamoyl substitution | Contributes to antibacterial properties |
These modifications have been systematically studied to enhance the compound's efficacy and selectivity against various biological targets.
Applications in Drug Development
The compound's unique structure positions it well for development as a therapeutic agent across multiple domains:
3.1 Antibacterial Applications
- Mechanism : The sulfamoyl group is known for its antibacterial properties, making this compound a candidate for treating bacterial infections .
- Studies : Research has indicated that similar sulfonamide derivatives possess broad-spectrum antibacterial activity, suggesting that this compound may also exhibit such properties .
3.2 Antidiabetic Potential
- Research Insights : Some studies have highlighted the potential of pyrazole derivatives in managing blood glucose levels and improving insulin sensitivity, which could be beneficial for diabetes treatment .
Conclusion and Future Directions
The compound this compound presents significant promise across various therapeutic areas including oncology, inflammation, and infectious diseases. Future research should focus on:
- Conducting more extensive preclinical trials to validate efficacy.
- Exploring additional modifications to improve pharmacokinetic profiles.
- Investigating combination therapies with existing drugs to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the functional groups attached to it can bind to active sites or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Sulfamoyl vs. Methoxybenzyl : The sulfamoyl group in the target compound enhances hydrophilicity compared to the lipophilic 2-methoxybenzyl group in BI80645, suggesting better aqueous solubility .
- Pyrazole vs.
- Acrylamide Derivatives : The acrylamide scaffold in replaces the pyrazole-3-carboxamide, reducing ring rigidity but enabling conjugation-based interactions (e.g., Michael addition).
Functional Group Modifications
Sulfamoylphenyl Group
Compounds with this group (e.g., ) exhibit:
- Enhanced solubility due to the sulfonamide’s polarity.
Ethoxy and Fluorophenyl Groups
- Ethoxy : The ethoxy group at position 4 may stabilize the pyrazole ring conformation via steric effects, as seen in BMS-777607, a Met kinase inhibitor with a similar ethoxy-pyrazole backbone .
Biological Activity
4-Ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, mechanism of action, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
- Ethoxy Group Introduction : Alkylation of the pyrazole ring with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
- Fluorophenyl Group Attachment : Utilization of a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit potent anticancer activities. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). One compound demonstrated an IC50 value of 18 µM against LNCaP cells and a 46% downregulation of prostate-specific antigen (PSA) .
Anti-inflammatory Activity
Pyrazole derivatives, including our compound of interest, have shown significant anti-inflammatory effects. Studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses. For example, compounds in related studies exhibited up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Some synthesized compounds have displayed notable antifungal activity against various pathogens, suggesting that modifications to the pyrazole structure can enhance bioactivity .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially modulating signaling pathways that lead to cell growth inhibition or apoptosis.
- Gene Expression Alteration : The compound may influence gene expression related to tumor growth and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and specificity of pyrazole derivatives. The presence of different substituents on the pyrazole ring significantly affects biological activity:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Ethoxy, Fluorophenyl, Sulfamoyl | Potent anticancer and anti-inflammatory |
| 4-Ethoxy-1-(4-chlorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide | Ethoxy, Chlorophenyl | Moderate anticancer activity |
| 4-Ethoxy-1-(4-bromophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide | Ethoxy, Bromophenyl | Reduced efficacy compared to fluorinated derivative |
The fluorinated derivative exhibits enhanced lipophilicity and metabolic stability, contributing to its superior biological activity compared to its chloro or bromo analogs .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Prostate Cancer Treatment : A study demonstrated that specific pyrazole derivatives could significantly inhibit LNCaP cell proliferation and PSA expression, indicating potential for therapeutic applications in prostate cancer management .
- Anti-inflammatory Applications : Research showed that certain pyrazoles could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step protocols involving condensation, amidation, and protecting group strategies. For example, coupling 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid with hydroxylamine derivatives via HOBT/EDCI-mediated amidation in chloroform yields analogues . Optimization of reaction time, temperature (e.g., 25–40°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) can improve yields to >70%. Side reactions, such as incomplete deprotection of trityl groups, require monitoring via TLC or LC-MS .
Q. How is NMR spectroscopy utilized to resolve structural ambiguities in pyrazole carboxamide derivatives?
- 1H and 13C NMR are critical for differentiating tautomeric forms and confirming substituent positions. For example, the absence of a pyrazole NH proton (~12–14 ppm) and the presence of distinct sulfonamide protons (7.5–8.5 ppm) confirm N-substitution patterns. Hydrogen bonding interactions (e.g., between the sulfamoyl group and pyrazole NH) can be detected via temperature-dependent NMR studies in DMSO-d6 .
Q. What are the solubility challenges of this compound, and how can they be addressed in in vitro assays?
- The compound exhibits low aqueous solubility due to its hydrophobic aryl and sulfonamide groups. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Pro-drug derivatives : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against cyclin-dependent kinases (CDKs)?
- The compound’s pyrazole-carboxamide core mimics ATP-binding motifs in kinases. Docking into CDK1 (PDB: 4Y72) using AutoDock Vina reveals hydrogen bonds between the sulfamoyl group and Lys33/Val64 residues, with a predicted binding affinity of −9.2 kcal/mol . Free energy perturbation (FEP) simulations can refine binding mode predictions and identify critical residues for mutagenesis validation .
Q. What experimental approaches resolve contradictions in reported IC50 values for cyclooxygenase (COX) inhibition?
- Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using:
- Enzyme-linked immunosorbent assays (ELISA) : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages.
- Isoform specificity : Test COX-1 (platelet-derived) vs. COX-2 (RAW 264.7 cells) using selective inhibitors (e.g., celecoxib) as controls .
Q. How does tautomerism in the pyrazole ring affect biological activity, and how is this characterized?
- Tautomeric equilibria (1H vs. 2H-pyrazole forms) alter electron density and binding affinity. Techniques include:
- X-ray crystallography : Resolve tautomeric states in co-crystals with target proteins.
- Dynamic NMR in polar solvents : Monitor proton shifts to quantify tautomer ratios .
Q. What strategies optimize selectivity for histone deacetylase (HDAC) over metalloproteases?
- Modify the hydroxamate zinc-binding group to reduce off-target effects:
- Heterocyclic replacements : Substitute with thiol-based chelators (e.g., mercaptoacetamide).
- Docking-guided design : Introduce steric bulk near the HDAC catalytic tunnel (e.g., cycloheptyl groups) .
Methodological Considerations
Q. How are covalent inhibitors of this compound designed for sustained target engagement?
- Incorporate electrophilic warheads (e.g., vinyl sulfones) that react with cysteine residues in target proteins (e.g., chikungunya virus nsP2 protease). Confirm covalent adduct formation via:
- Mass spectrometry : Detect mass shifts (+78 Da for sulfone addition).
- Kinetic assays : Measure time-dependent inactivation (kinact/KI) .
Q. What analytical techniques validate batch-to-batch consistency in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
